
gamma-Secretase modulator 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
γ-分泌酶调节剂 3 是一种在阿尔茨海默病研究领域备受关注的化合物。该化合物属于一类被称为 γ-分泌酶调节剂的分子,它们旨在选择性调节 γ-分泌酶的活性,γ-分泌酶是一种参与淀粉样蛋白 β 肽产生的酶复合物。淀粉样蛋白 β 肽与淀粉样斑块的形成有关,淀粉样斑块是阿尔茨海默病的一个标志。 通过调节 γ-分泌酶活性,γ-分泌酶调节剂 3 旨在减少毒性更强的淀粉样蛋白 β 的产生,从而有可能减轻阿尔茨海默病的进展 .
准备方法
γ-分泌酶调节剂 3 的合成涉及几个关键步骤,包括核心结构的形成和赋予其调节活性的特定官能团的引入。合成路线通常从制备关键中间体开始,然后将其进行一系列反应,例如缩合、环化和官能团修饰。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物的纯度和收率高 .
在工业环境中,γ-分泌酶调节剂 3 的生产通过优化后的合成路线进行放大,这些路线最大限度地提高效率并最大限度地减少浪费。 这涉及使用大型反应器、连续流工艺和先进的纯化技术,以确保该化合物符合制药应用所需的严格质量标准 .
化学反应分析
γ-分泌酶调节剂 3 会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构以增强其活性及其选择性至关重要。 这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂 .
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化反应可能会引入羟基或羰基,而还原反应可以将酮转化为醇。 取代反应通常会导致特定官能团被其他官能团取代,从而增强化合物的药理特性 .
科学研究应用
γ-分泌酶调节剂 3 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它是一种宝贵的工具,用于研究酶调节机制和小分子的构效关系。 在生物学领域,它被用于研究 γ-分泌酶在细胞过程中的作用及其对淀粉样蛋白 β 产生的影响 .
在医学领域,γ-分泌酶调节剂 3 正在被探索作为阿尔茨海默病的潜在治疗剂。临床前研究表明,它可以降低毒性淀粉样蛋白 β 肽的水平,从而减缓疾病的进展。 此外,它还正在被研究用于其他淀粉样蛋白 β 发挥作用的神经退行性疾病 .
作用机制
γ-分泌酶调节剂 3 的作用机制涉及它与 γ-分泌酶酶复合物的相互作用。γ-分泌酶负责切割淀粉样前体蛋白,导致产生淀粉样蛋白 β 肽。 γ-分泌酶调节剂 3 与酶复合物上的特定位点结合,改变其活性并减少毒性更强的淀粉样蛋白 β 的产生 .
这种调节是通过变构调节实现的,其中 γ-分泌酶调节剂 3 的结合诱导酶复合物发生构象变化。 这些变化会影响酶的底物特异性和催化活性,最终导致易于聚集和形成斑块的淀粉样蛋白 β 肽的产生减少 .
相似化合物的比较
γ-分泌酶调节剂 3 属于更广泛的 γ-分泌酶调节剂类别,其中包括其他化合物,如 γ-分泌酶调节剂 1 和 γ-分泌酶调节剂 2。 这些化合物具有共同的作用机制,但在化学结构和药理特性方面有所不同 .
与其他 γ-分泌酶调节剂相比,γ-分泌酶调节剂 3 的独特之处在于它能够选择性地减少毒性最强的淀粉样蛋白 β 的产生,而不会影响 γ-分泌酶的整体活性。 这种选择性对于最大限度地减少潜在的副作用并确保化合物的治疗功效至关重要 .
类似的化合物包括 γ-分泌酶调节剂 1、γ-分泌酶调节剂 2 以及其他靶向 γ-分泌酶酶复合物的小分子。 这些化合物各有优缺点,正在进行的研究旨在确定最有效和最安全的调节剂用于临床应用 .
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDOBMXNQTSSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
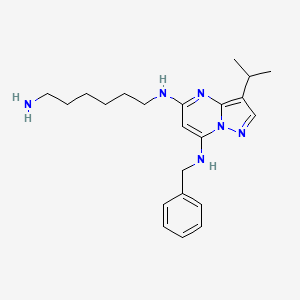
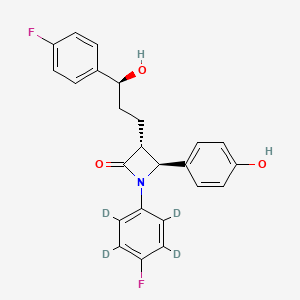

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)
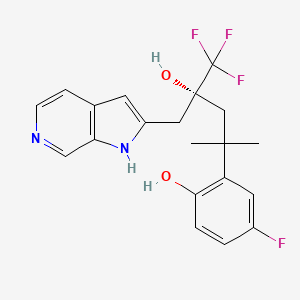
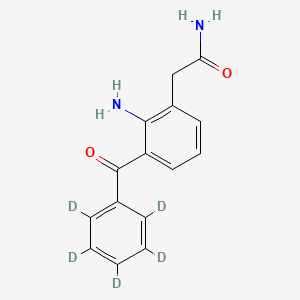
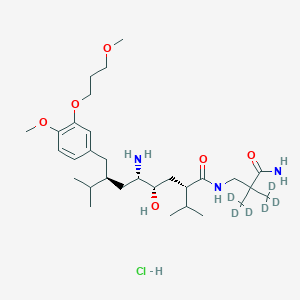
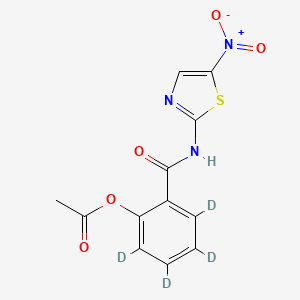


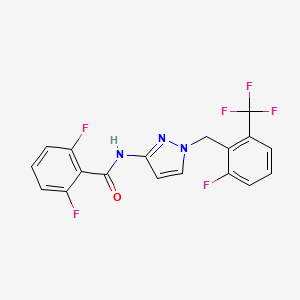
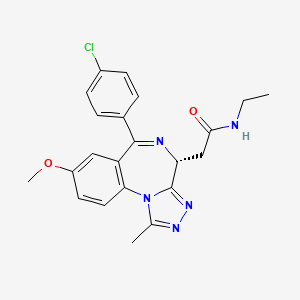
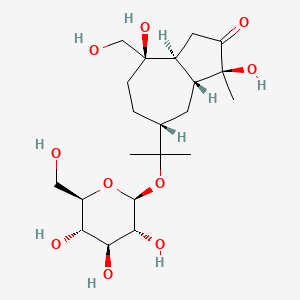
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)
